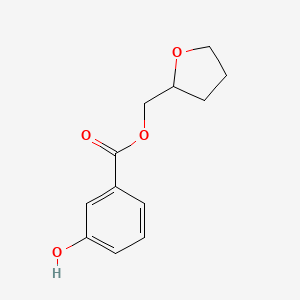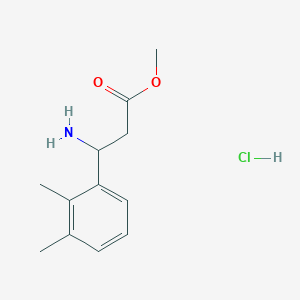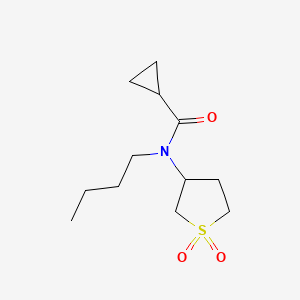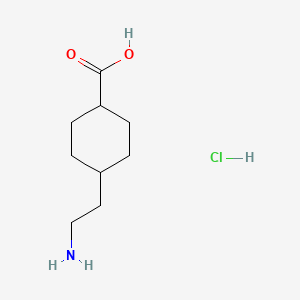![molecular formula C26H21FN4O4S B2975435 3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide CAS No. 1041440-47-4](/img/structure/B2975435.png)
3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, due to its complex structure, likely has analogs or derivatives that have been synthesized and evaluated for various properties. For instance, a novel compound with a similar structure was synthesized and its antibacterial properties were assessed. The compound exhibited potential against specific bacterial strains, and its structural properties were detailed through Raman analysis, crystal structure determination, and Hirshfeld Surface analysis (Geesi et al., 2020). This suggests that similar compounds, including the one , may be synthesized using related methodologies and could possess notable antibacterial properties.
Antimicrobial and Antifungal Activities
Compounds with quinazolinone and imidazoquinazolinone moieties have been synthesized and demonstrated significant antimicrobial and antifungal activities. These compounds were found to inhibit the growth of bacteria and fungi effectively, suggesting that the compound could have similar bioactive properties. Such compounds are often synthesized from anthranilamide and undergo various reactions to introduce different substituents, enhancing their biological activity (Mood, Boda, & Guguloth, 2022).
Biological Activities and Potential Applications
The structural motif of the compound suggests potential for various biological activities. Similar compounds have exhibited antitumor, analgesic, antimicrobial, and antioxidant properties. They have been studied as potential fluorophores, antioxidants, and radioprotectors, indicating a wide range of scientific research applications. These compounds' biological activities are attributed to their sulfur-containing and heterocyclic components, suggesting that the compound of interest could be explored for similar applications (Aleksanyan & Hambardzumyan, 2014).
Antiviral and Anticancer Potential
Further research into similar compounds has demonstrated potential antiviral and anticancer activities. Novel derivatives have been synthesized and evaluated for their effectiveness against respiratory and biodefense viruses, showcasing the potential for the compound to be applied in antiviral research (Selvam et al., 2007). Additionally, some derivatives have shown to inhibit monoamine oxidase activity and exhibit antitumor effects, providing a basis for exploring the compound's potential in cancer therapy (Markosyan et al., 2008).
Properties
IUPAC Name |
3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c27-17-9-7-16(8-10-17)22(32)15-36-26-30-20-6-2-1-5-19(20)24-29-21(25(34)31(24)26)11-12-23(33)28-14-18-4-3-13-35-18/h1-10,13,21H,11-12,14-15H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIZEFZQCPBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
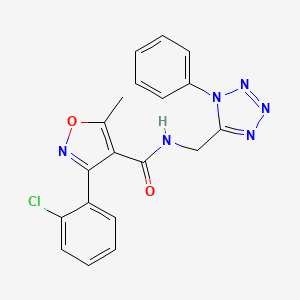
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)
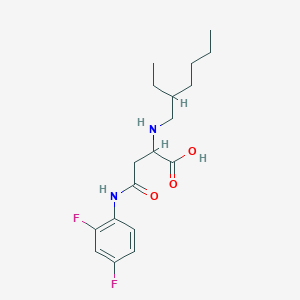
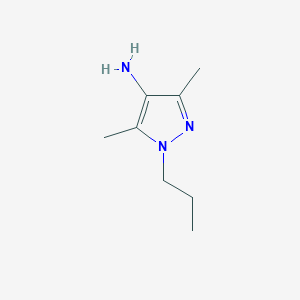


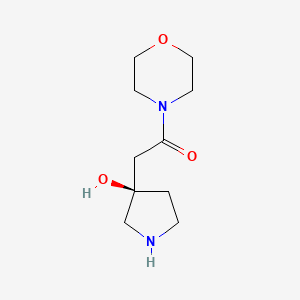
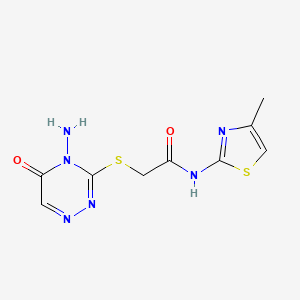
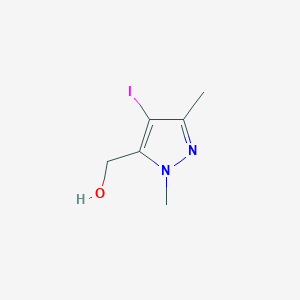
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
